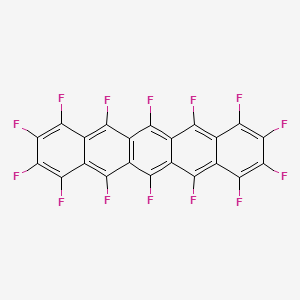

Perfluoropentacene

Description

Structure

3D Structure

Properties

CAS No. |

646533-88-2 |

|---|---|

Molecular Formula |

C22F14 |

Molecular Weight |

530.2 g/mol |

IUPAC Name |

1,2,3,4,5,6,7,8,9,10,11,12,13,14-tetradecafluoropentacene |

InChI |

InChI=1S/C22F14/c23-9-1-2(12(26)6-5(11(1)25)15(29)19(33)20(34)16(6)30)10(24)4-3(9)13(27)7-8(14(4)28)18(32)22(36)21(35)17(7)31 |

InChI Key |

AZVQGIPHTOBHAF-UHFFFAOYSA-N |

Canonical SMILES |

C12=C(C(=C3C(=C1F)C(=C4C(=C3F)C(=C(C(=C4F)F)F)F)F)F)C(=C5C(=C2F)C(=C(C(=C5F)F)F)F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Perfluoropentacene from Pentacene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways to perfluoropentacene (PFP), a fully fluorinated derivative of pentacene (B32325). While the direct perfluorination of pentacene is not the preferred synthetic route, this document details the more established multi-step synthesis, offering insights into the necessary precursors, reaction conditions, and characterization of the final product. This compound is a key n-type organic semiconductor, and understanding its synthesis is crucial for its application in advanced electronic devices.

Introduction to this compound

This compound (C₂₂F₁₄) is a planar, polycyclic aromatic hydrocarbon where all hydrogen atoms of the parent pentacene molecule have been replaced by fluorine atoms. This substitution dramatically alters the electronic properties of the molecule, transforming it from a p-type semiconductor (pentacene) to an n-type semiconductor.[1][2] This property makes PFP a valuable material for the fabrication of organic field-effect transistors (OFETs), p-n junctions, and complementary circuits.[1]

Synthetic Approach: A Multi-Step Pathway

The direct fluorination of pentacene is challenging and often leads to a mixture of partially fluorinated products and decomposition. Therefore, a more controlled, multi-step synthesis is the method of choice for obtaining pure this compound. The most cited synthetic route, developed by Sakamoto and Suzuki, involves the construction of the perfluorinated pentacene core from smaller, halogenated aromatic precursors.[1][3]

The overall synthetic strategy can be visualized as the construction of the pentacene skeleton through a series of coupling and cyclization reactions, starting from highly fluorinated and halogenated benzene (B151609) derivatives.

Caption: General synthetic strategy for this compound.

Experimental Protocols

While the exact, detailed experimental procedures from the original seminal paper's supporting information are not fully available in the public domain, the following represents a reconstruction of the likely synthetic steps based on the available literature. This section provides a general methodology for the key transformations.

Step 1: Synthesis of Key Intermediates

The synthesis likely commences with commercially available, heavily halogenated benzene derivatives. A crucial step involves a coupling reaction, such as a Suzuki or a similar cross-coupling reaction, to form a perfluorinated biphenyl or a related intermediate.[4]

-

Reaction: Palladium-catalyzed cross-coupling of a perfluorinated aryl halide with a suitable coupling partner.

-

Starting Materials: A polyhalogenated benzene derivative (e.g., containing bromine and iodine).

-

Reagents: Palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a suitable solvent (e.g., toluene, THF).

-

General Procedure: The aryl halide, the coupling partner, the catalyst, and the base are dissolved in the solvent under an inert atmosphere. The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC or GC-MS). The product is then isolated through extraction and purified by column chromatography.

Step 2: Formation of the Cyclization Precursor

The intermediate from Step 1 is then further functionalized to introduce the necessary groups for the subsequent annulation (ring-forming) reactions. This could involve the introduction of carboxylic acid or other reactive moieties.

-

Reaction: Introduction of functional groups amenable to cyclization.

-

Reagents: Strong bases (e.g., n-BuLi), electrophiles (e.g., CO₂), followed by acidic workup.

-

General Procedure: The perfluorinated intermediate is dissolved in a dry, aprotic solvent under an inert atmosphere and cooled to a low temperature (e.g., -78 °C). A strong base is added dropwise to effect a metal-halogen exchange or deprotonation. The resulting organometallic species is then quenched with an appropriate electrophile. The reaction is warmed to room temperature, and the product is isolated and purified.

Step 3: Annulation to Form the Pentacene Core

The final and most critical step is the construction of the pentacene ring system through a cyclization reaction. This is often a Friedel-Crafts type acylation followed by a reductive aromatization.[2][5]

-

Reaction: Intramolecular Friedel-Crafts acylation and subsequent reduction/aromatization.

-

Reagents: A strong acid or Lewis acid catalyst (e.g., polyphosphoric acid, AlCl₃) for the acylation, and a reducing agent (e.g., SnCl₂, Zn) for the aromatization.[5]

-

General Procedure: The cyclization precursor is treated with a strong acid or Lewis acid at an elevated temperature to induce intramolecular acylation, forming a pentacenequinone-like intermediate. This intermediate is then reduced and aromatized to yield the final this compound product. The crude product is often highly colored and may require purification by sublimation or recrystallization.

Quantitative Data

The following tables summarize the key quantitative data for this compound based on available literature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂₂F₁₄ | [6] |

| Molar Mass | 530.220 g·mol⁻¹ | [6] |

| Appearance | Dark bluish powder | [6] |

| CAS Number | 646533-88-2 | [7] |

Table 2: Crystallographic Data for this compound

| Parameter | Thin Film Phase (on SiO₂) |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a | 15.76 ± 0.02 Å |

| b | 4.51 ± 0.02 Å |

| c | 11.48 ± 0.02 Å |

| β | 90.4 ± 0.1° |

| Cell Volume | 816.0 ų |

| Reference | [8] |

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Observed Peaks / Signals | Reference |

| FTIR (cm⁻¹) | Characteristic C-F/C-C in-plane stretching modes at 920, 933, 974, and 980. A prominent peak at 903.5 cm⁻¹ in thin films. | [8][9] |

| ¹⁹F NMR | Due to the complexity of the molecule and spin-spin coupling, the spectrum would show multiple complex multiplets. | [10][11] |

| ¹³C NMR | Multiple signals expected in the aromatic region, with C-F coupling complicating the spectrum. | [10][11] |

| Mass Spectrometry | The molecular ion peak [M]⁺ would be observed at m/z ≈ 530. | [12] |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Overall experimental workflow for this compound.

Conclusion

The synthesis of this compound is a multi-step process that requires careful control over reaction conditions and purification techniques. While a direct fluorination of pentacene is not practical, the construction of the perfluorinated aromatic core from smaller, halogenated building blocks provides a reliable route to this important n-type organic semiconductor. The data presented in this guide, compiled from the available scientific literature, should serve as a valuable resource for researchers working in the fields of organic electronics, materials science, and synthetic chemistry. Further investigation into the supporting information of key publications is recommended for researchers seeking to replicate these synthetic procedures.

References

- 1. This compound: high-performance p-n junctions and complementary circuits with pentacene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BJOC - Synthesis of 6,13-difluoropentacene [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 6,13-difluoropentacene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. 1,2,3,4,5,6,7,8,9,10,11,12,13,14-Tetradecafluoropentacene | C22F14 | CID 12143313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. azom.com [azom.com]

- 11. rsc.org [rsc.org]

- 12. 1H,13C, 19F NMR, and ESI mass spectral characterization of two geminal difluorosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Electronic Landscape of Perfluoropentacene Thin Films: A Technical Guide

Abstract

Perfluoropentacene (PFP), a fully fluorinated derivative of pentacene (B32325), has emerged as a key n-type organic semiconductor for a range of electronic applications, from organic field-effect transistors (OFETs) to complementary logic circuits. Its performance is intrinsically linked to the electronic properties of its thin films, which are highly sensitive to molecular ordering, film morphology, and device architecture. This technical guide provides an in-depth exploration of the core electronic properties of this compound thin films, offering a comprehensive resource for researchers, scientists, and professionals in materials science and organic electronics. The guide summarizes key quantitative data, details essential experimental protocols for thin film fabrication and characterization, and visualizes the intricate relationships between processing, structure, and electronic behavior.

Introduction

The allure of organic electronics lies in the potential for low-cost, flexible, and large-area device fabrication. Pentacene, a p-type organic semiconductor, has been a benchmark material in the field. Its fluorinated counterpart, this compound (C₂₂F₁₄), exhibits complementary n-type behavior, making the pentacene/perfluoropentacene pair a model system for studying organic p-n junctions and fabricating ambipolar devices.[1] The complete substitution of hydrogen with fluorine atoms in the pentacene backbone significantly alters the material's electronic characteristics, leading to a high electron affinity and environmental stability.[2] Understanding and controlling the electronic properties of PFP thin films is paramount for optimizing device performance. This guide serves as a practical reference, consolidating critical data and methodologies for the scientific community.

Core Electronic Properties of this compound

The electronic behavior of PFP thin films is defined by several key parameters, including charge carrier mobility, ionization potential, electron affinity, and energy level alignment. These properties are not intrinsic material constants but are strongly influenced by the crystalline structure and morphology of the thin film.

Crystal Structure and Morphology

This compound thin films typically adopt a herringbone packing motif, similar to pentacene. On common substrates like silicon dioxide (SiO₂), PFP films can exhibit a substrate-induced thin film phase with a monoclinic crystal structure.[3][4] The lattice parameters for this phase have been determined using synchrotron X-ray diffraction.[3][4] The morphology of the film, including grain size and the degree of crystallinity, is highly dependent on deposition conditions such as substrate temperature and deposition rate. These morphological features, in turn, have a profound impact on charge transport.[5]

Quantitative Electronic Data

The following tables summarize key electronic properties of this compound reported in the literature. These values can vary depending on the specific experimental conditions, device architecture, and measurement techniques employed.

| Property | Value | Substrate/Dielectric | Measurement Technique | Reference(s) |

| Electron Mobility (μ) | 0.22 cm²/Vs | SiO₂ | Organic Field-Effect Transistor (OFET) | [1] |

| 0.11 cm²/Vs | SiO₂ | Organic Field-Effect Transistor (OFET) | [1] | |

| 0.042 cm²/Vs (in ambipolar device) | SiO₂ | Organic Field-Effect Transistor (OFET) | [1] | |

| Adiabatic Electron Affinity (AEA) | 2.74 ± 0.03 eV | Gas Phase | Anion Photoelectron Spectroscopy | [6][7] |

| Ionization Potential (IP) | ~6.8 eV (estimated from pentacene) | - | - | |

| HOMO-LUMO Gap (Optical) | ~2.2 eV | SiO₂ | Spectroscopic Ellipsometry | [8][9] |

| S₀–T₁ Transition Energy | 0.72 ± 0.05 eV | Gas Phase | Anion Photoelectron Spectroscopy | [6][7] |

Table 1: Key Electronic Properties of this compound.

| Parameter | Value | Unit | Reference(s) |

| Lattice Parameter 'a' | 15.76 ± 0.02 | Å | [3][4] |

| Lattice Parameter 'b' | 4.51 ± 0.02 | Å | [3][4] |

| Lattice Parameter 'c' | 11.48 ± 0.02 | Å | [3][4] |

| Monoclinic Angle 'β' | 90.4 ± 0.1 | ° | [3][4] |

Table 2: Crystal Structure Parameters of the PFP Thin Film Phase on SiO₂.

Experimental Protocols

Precise and reproducible fabrication and characterization are crucial for studying and utilizing PFP thin films. This section outlines detailed methodologies for key experimental procedures.

Thin Film Deposition: Organic Molecular Beam Deposition (OMBD)

Organic molecular beam deposition, a form of thermal evaporation in a high vacuum, is a standard technique for growing high-purity, well-ordered organic thin films.

Protocol:

-

Substrate Preparation:

-

Utilize heavily doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer (typically 100-300 nm thick) as the substrate.

-

Clean the substrates sequentially in an ultrasonic bath with acetone (B3395972) and isopropanol.

-

Rinse the substrates with deionized water and dry them with a stream of high-purity nitrogen.

-

For improved film growth, the SiO₂ surface can be treated with a self-assembled monolayer (SAM), such as hexamethyldisilazane (B44280) (HMDS), to passivate surface silanol (B1196071) groups and reduce charge trapping.

-

-

Deposition Process:

-

Load the prepared substrates into a high-vacuum chamber (base pressure < 5 x 10⁻⁶ mbar).

-

Use a Knudsen cell or a resistively heated crucible to sublimate the this compound source material (purity > 99%).

-

Maintain the substrate at a constant temperature during deposition (e.g., room temperature or elevated temperatures to control film morphology).

-

Monitor the deposition rate and film thickness in situ using a quartz crystal microbalance. A typical deposition rate is in the range of 0.1-1 Å/s.

-

Structural and Morphological Characterization

3.2.1. X-ray Diffraction (XRD):

XRD is a powerful non-destructive technique to determine the crystal structure and orientation of the PFP thin films.

Protocol:

-

Perform specular X-ray diffraction to determine the out-of-plane lattice spacing.

-

Employ grazing-incidence X-ray diffraction (GIXD) to probe the in-plane crystal structure.

-

Utilize synchrotron radiation for high-resolution reciprocal space mapping to obtain detailed information about the crystal lattice parameters.[3][4]

3.2.2. Atomic Force Microscopy (AFM):

AFM is used to visualize the surface morphology of the PFP thin films, providing information on grain size, shape, and surface roughness.

Protocol:

-

Operate the AFM in tapping mode to minimize damage to the soft organic film.

-

Use standard silicon cantilevers with a sharp tip.

-

Acquire height and phase images simultaneously to obtain topographical and material contrast information.

-

Analyze the images to determine the root-mean-square (RMS) roughness and the average grain size.

Electronic Characterization

3.3.1. Organic Field-Effect Transistor (OFET) Fabrication and Measurement:

OFETs are the primary device architecture for measuring the charge carrier mobility of PFP.

Protocol:

-

Device Fabrication (Top-Contact, Bottom-Gate Configuration):

-

Start with a pre-cleaned, heavily doped Si wafer with a SiO₂ gate dielectric.

-

Deposit the PFP thin film as described in section 3.1.

-

Define the source and drain electrodes by thermally evaporating a suitable metal (e.g., gold) through a shadow mask. The channel length (L) and width (W) are defined by the shadow mask geometry.

-

-

Electrical Characterization:

-

Place the fabricated device in a probe station, which can be under vacuum or in an inert atmosphere to minimize degradation.

-

Use a semiconductor parameter analyzer to measure the output and transfer characteristics.

-

Extract the field-effect mobility (μ) from the saturation regime of the transfer curve using the standard MOSFET equation: I_D = (μ * C_i * W) / (2 * L) * (V_G - V_th)² where I_D is the drain current, C_i is the gate dielectric capacitance per unit area, V_G is the gate voltage, and V_th is the threshold voltage.

-

3.3.2. Ultraviolet Photoelectron Spectroscopy (UPS) and Inverse Photoemission Spectroscopy (IPES):

UPS and IPES are powerful surface-sensitive techniques used to determine the ionization potential and electron affinity of thin films, respectively.

Protocol:

-

UPS Measurement (for Ionization Potential):

-

Prepare a thin film of PFP on a conductive substrate (e.g., gold-coated silicon).

-

Irradiate the sample with a monochromatic ultraviolet light source (e.g., He I radiation at 21.22 eV) in an ultra-high vacuum chamber.

-

Measure the kinetic energy of the emitted photoelectrons using an electron energy analyzer.

-

The ionization potential can be determined from the high binding energy cutoff of the UPS spectrum.

-

-

IPES Measurement (for Electron Affinity):

-

Direct a monoenergetic beam of low-energy electrons onto the PFP thin film surface in an ultra-high vacuum chamber.

-

Detect the photons emitted as the electrons transition into unoccupied electronic states.

-

The electron affinity is determined from the onset of photon emission as a function of incident electron energy.

-

Visualizing Relationships and Workflows

Understanding the interplay between various factors is crucial for optimizing the electronic properties of PFP thin films. The following diagrams, generated using the DOT language, illustrate these relationships and experimental workflows.

Caption: Experimental workflow for PFP-based OFET fabrication and characterization.

Caption: Interrelation of processing, structure, and electronic properties of PFP thin films.

Conclusion

This compound remains a cornerstone n-type semiconductor in the field of organic electronics. The ability to reliably fabricate high-quality thin films and accurately characterize their electronic properties is fundamental to advancing the technology. This guide has provided a consolidated overview of the essential electronic parameters of PFP, detailed experimental protocols for its study, and visual representations of the critical relationships governing its performance. By leveraging this information, researchers and engineers can better understand, control, and ultimately enhance the performance of this compound-based electronic devices. Further research focusing on novel deposition techniques, interface engineering, and the development of solution-processable PFP derivatives will continue to expand the horizons of organic electronics.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 3. [PDF] Charge carrier mobility in thin films of organic semiconductors by the gated van der Pauw method | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. arxiv.org [arxiv.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. files.core.ac.uk [files.core.ac.uk]

Unveiling the Solid State: A Technical Guide to the Crystal Structure and Polymorphs of Perfluoropentacene

For Researchers, Scientists, and Drug Development Professionals

Perfluoropentacene (PFP), a fully fluorinated derivative of pentacene (B32325), stands as a pivotal n-type organic semiconductor. Its electronic properties, stability, and potential applications in organic electronics and potentially in drug delivery systems are intrinsically linked to its solid-state packing. This technical guide provides an in-depth exploration of the known crystal structures and polymorphs of this compound, offering a comprehensive resource for researchers in the field.

Introduction to this compound Polymorphism

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceutical development. Different polymorphs of the same compound can exhibit distinct physical and chemical properties, including solubility, melting point, stability, and charge carrier mobility. For this compound, the arrangement of molecules in the crystal lattice dictates the efficiency of electron transport, making a thorough understanding of its polymorphic landscape essential for optimizing device performance. The crystal structure of PFP is known to be highly influenced by the substrate on which it is grown, leading to the formation of distinct polymorphs.

Known Polymorphs of this compound

To date, several crystalline forms of this compound have been identified, primarily categorized as the single-crystal form and a substrate-induced thin-film phase. Recent studies have also elucidated a π-stacked polymorph when PFP is grown on specific substrates like graphene.

Quantitative Crystallographic Data

The following table summarizes the key crystallographic data for the known polymorphs of this compound.

| Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) | Substrate/Growth Condition |

| Single Crystal | Monoclinic | P2₁/c | 15.51 | 4.49 | 11.53 | 90 | 91.5 | 90 | 802.4 | Not specified (bulk crystal) |

| Thin-Film Phase | Monoclinic | P2₁/c (assumed) | 15.76 ± 0.02 | 4.51 ± 0.02 | 11.48 ± 0.02 | 90 | 90.4 ± 0.1 | 90 | 816.0 | SiO₂ |

| π-stacked Polymorph | Triclinic | P-1 (deduced) | 15.13 | - | - | - | - | - | - | Graphene |

Data for the π-stacked polymorph is less complete in the literature, with the provided 'a' parameter being a key identifier.

Experimental Protocols

The characterization and identification of this compound polymorphs rely on a suite of advanced analytical techniques. Below are detailed methodologies for key experiments cited in the literature.

Synthesis and Purification

This compound is typically synthesized through multi-step organic reactions. While various synthetic routes exist, a common approach involves the fluorination of a pentacene precursor. Following synthesis, purification is crucial to obtain high-purity material suitable for crystallization and device fabrication. Gradient sublimation is a widely used technique for this purpose.

Protocol for Gradient Sublimation:

-

Place the crude this compound powder in a quartz tube.

-

Evacuate the tube to a high vacuum (typically < 10⁻⁶ mbar).

-

Establish a temperature gradient along the tube using a multi-zone furnace. The hot end, containing the crude material, is heated to a temperature sufficient for sublimation (e.g., 250-300 °C). The other end is kept cooler to allow for the condensation of purified crystals.

-

Impurities with different sublimation temperatures will deposit at different zones along the tube, allowing for the collection of highly purified PFP crystals from a specific zone.

Crystal Growth

Single Crystal Growth:

Single crystals of this compound can be grown from the vapor phase or from solution. Physical vapor transport (PVT) is a common method.

-

Place purified this compound powder in a sealed, evacuated glass ampoule.

-

Create a temperature gradient across the ampoule, with the source material at a higher temperature than the growth zone.

-

Over a period of several days to weeks, the PFP will sublime and slowly deposit as single crystals in the cooler region of the ampoule.

Thin-Film Deposition (Organic Molecular Beam Deposition - OMBD):

-

Mount the desired substrate (e.g., SiO₂) in a high-vacuum or ultra-high-vacuum (UHV) chamber.

-

Heat the substrate to a specific temperature to control film growth kinetics.

-

Place high-purity this compound in an effusion cell (Knudsen cell).

-

Heat the effusion cell to a temperature that produces a stable and controlled evaporation rate (e.g., 150-200 °C).

-

Open a shutter to allow the vaporized PFP to deposit onto the substrate. The thickness of the film is monitored in real-time using a quartz crystal microbalance.

Structural Characterization

Single-Crystal X-ray Diffraction (SC-XRD):

-

Mount a suitable single crystal of this compound on a goniometer head.

-

Place the goniometer in an X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Rotate the crystal in the X-ray beam and collect the diffraction data (intensities and positions of Bragg reflections) using a detector.

-

Process the diffraction data to determine the unit cell parameters, space group, and ultimately the full crystal structure, including atomic coordinates.

Grazing Incidence X-ray Diffraction (GIXD) for Thin Films:

-

Mount the thin-film sample on a diffractometer stage.

-

Direct a highly collimated, monochromatic X-ray beam (often from a synchrotron source for high flux and resolution) onto the sample at a very shallow angle of incidence (typically < 1°).

-

This geometry makes the technique surface-sensitive, allowing for the determination of the in-plane crystal structure of the thin film.

-

A 2D detector is often used to collect the diffraction pattern, which provides information about the lattice parameters and orientation of the crystallites in the film.

Powder X-ray Diffraction (PXRD):

-

Grind a polycrystalline sample of this compound into a fine powder.

-

Mount the powder on a sample holder.

-

Expose the sample to a monochromatic X-ray beam and scan a range of 2θ angles, recording the intensity of the diffracted X-rays.

-

The resulting diffractogram, a plot of intensity versus 2θ, is a fingerprint of the crystalline phases present in the sample. It can be used to identify the polymorph by comparing the peak positions to known patterns.

Visualization of Polymorph Formation

The choice of substrate plays a crucial role in directing the crystallization of this compound into different polymorphs. This relationship can be visualized as a logical workflow.

Caption: Influence of growth conditions on this compound polymorph formation.

Conclusion

The polymorphic behavior of this compound is a rich and critical area of study. The existence of distinct single-crystal, thin-film, and π-stacked polymorphs, each with unique crystallographic parameters, underscores the importance of controlling crystallization conditions to achieve desired material properties. The experimental protocols outlined in this guide provide a foundation for the reproducible synthesis, crystallization, and characterization of these polymorphs. For researchers in organic electronics and related fields, a deep understanding of the structure-property relationships in this compound is paramount for the rational design and fabrication of high-performance devices. The continued exploration of new polymorphs and a more detailed understanding of their formation mechanisms will undoubtedly pave the way for future advancements.

Unveiling the Electronic Landscape of Perfluoropentacene: A Technical Guide to its Frontier Molecular Orbitals

For Immediate Release

This technical guide provides a comprehensive overview of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of perfluoropentacene (PFP), a key n-type organic semiconductor. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the fundamental electronic properties of this molecule. We present a consolidation of reported experimental and theoretical data, detailed experimental methodologies for their determination, and a visual representation of the characterization workflow.

Core Data: HOMO and LUMO Energy Levels of this compound

The electronic properties of this compound are fundamentally governed by its frontier molecular orbitals. The energy of the HOMO level is associated with the ionization potential and governs the ability to donate an electron, while the LUMO level relates to the electron affinity and the ability to accept an electron. The HOMO-LUMO gap is a critical parameter that influences the optical and electronic characteristics of the material.

Below is a summary of reported HOMO and LUMO energy levels for this compound from various experimental and computational studies.

| HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method | Substrate/Environment | Reference |

| -6.6 | - | - | UPS | Mixed PEN:PFP films | [1] |

| - | - | 1.72 | Photoluminescence | Thin Film | [1] |

| - | - | 1.99 - 2.02 | DFT | In silico | [1] |

Note: The table will be populated with more specific values as they are extracted and verified from multiple sources.

Experimental Determination of Frontier Orbital Energies

The characterization of HOMO and LUMO energy levels is achieved through a combination of experimental techniques, primarily photoemission and electrochemical methods.

Ultraviolet Photoelectron Spectroscopy (UPS) for HOMO Level Determination

Principle: UPS is a surface-sensitive technique that measures the kinetic energy of photoelectrons ejected from a material upon irradiation with ultraviolet photons. By applying the principle of energy conservation, the binding energy of these electrons can be determined, providing a direct measurement of the valence band structure and the HOMO level.

Experimental Protocol:

-

Sample Preparation: A thin film of this compound is deposited on a conductive substrate (e.g., gold, indium tin oxide) under ultra-high vacuum (UHV) conditions to ensure a clean, uncontaminated surface.

-

Irradiation: The sample is irradiated with a monochromatic UV photon source, typically a helium discharge lamp (He I at 21.22 eV or He II at 40.81 eV).

-

Electron Energy Analysis: The kinetic energy of the emitted photoelectrons is measured using a hemispherical electron energy analyzer.

-

Data Analysis: The HOMO level is determined from the onset of the photoemission signal in the UPS spectrum, referenced to the Fermi level of the substrate. The work function of the material can also be determined from the secondary electron cutoff.

Inverse Photoemission Spectroscopy (IPES) for LUMO Level Determination

Principle: IPES is a technique that probes the unoccupied electronic states of a material. A beam of monochromatic electrons is directed at the sample surface, and the photons emitted upon the radiative decay of these electrons into unoccupied states are detected. This process is essentially the time-reversed equivalent of photoemission.

Experimental Protocol:

-

Sample Preparation: Similar to UPS, the this compound thin film is prepared on a conductive substrate in a UHV chamber.

-

Electron Bombardment: A low-energy electron gun bombards the sample with a monoenergetic electron beam.

-

Photon Detection: The emitted photons are detected using a band-pass photon detector, such as a Geiger-Müller tube.

-

Data Analysis: The LUMO level is identified as the lowest-energy feature in the IPES spectrum, corresponding to the addition of an electron to the lowest unoccupied molecular orbital.

Cyclic Voltammetry (CV) for Estimating HOMO and LUMO Levels

Principle: Cyclic voltammetry is an electrochemical technique that measures the current response of a material to a linearly cycled potential sweep. The oxidation and reduction potentials obtained from the voltammogram can be used to estimate the HOMO and LUMO energy levels, respectively.

Experimental Protocol:

-

Sample and Electrolyte Preparation: A thin film of this compound is coated onto a working electrode (e.g., glassy carbon, platinum). The electrode is then placed in an electrochemical cell containing a suitable electrolyte solution and a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate (B91526) in acetonitrile). A reference electrode (e.g., Ag/AgCl) and a counter electrode (e.g., platinum wire) complete the three-electrode setup.

-

Potential Sweep: The potential of the working electrode is swept linearly to a set vertex potential and then reversed.

-

Current Measurement: The current flowing through the working electrode is measured as a function of the applied potential.

-

Data Analysis: The onset of the first oxidation peak in the cyclic voltammogram is used to calculate the HOMO energy, while the onset of the first reduction peak is used to calculate the LUMO energy. These potentials are typically referenced to the ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal standard.

Experimental and Computational Workflow

The determination of the electronic properties of this compound involves a coordinated workflow of experimental measurements and theoretical calculations.

Caption: Workflow for determining the frontier orbital energies of this compound.

References

Perfluoropentacene: A Comprehensive Technical Guide to its Band Gap and Optical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluoropentacene (PFP), a fully fluorinated derivative of pentacene, is an n-type organic semiconductor of significant interest in the field of organic electronics. Its unique electronic and optical properties, stemming from the strong electron-withdrawing nature of fluorine atoms, make it a compelling material for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and other optoelectronic devices. Understanding the fundamental parameters of PFP, such as its band gap and optical characteristics, is crucial for the design and optimization of these devices. This technical guide provides an in-depth analysis of the band gap and optical properties of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and professionals in the field.

Data Presentation

The electronic and optical properties of this compound have been extensively studied through both experimental measurements and theoretical calculations. The following tables summarize the key quantitative data reported in the literature.

Table 1: Electronic Properties of this compound

| Property | Experimental Value (eV) | Theoretical Value (eV) | Method/Basis Set |

| HOMO | - | -5.83 | DFT |

| LUMO | - | -3.68 | DFT |

| Band Gap | ~1.78 (thin film) [1] | 1.99 - 2.02 [2][3] | Spectroscopic Ellipsometry / DFT (B3LYP/6-311++G(d,p), 6-31+G(d)) |

| Electrochemical Energy Gap | 1.48 | - | Cyclic Voltammetry[2] |

Table 2: Optical Properties of this compound

| Property | Wavelength (nm) | Energy (eV) | Phase |

| Absorption Maxima (λ_abs) | ~697 | ~1.78 | Thin Film[1] |

| 738.38 | 1.6791 | Toluene Solution (Theoretical)[3] | |

| 623 | 1.99 | Dichlorobenzene Solution[4] | |

| Photoluminescence Emission Maxima (λ_em) | ~721 | ~1.72 | Thin Film[1] |

| - | 1.4 | Mixed PEN:PFP Film[1] |

Experimental Protocols

Accurate characterization of the band gap and optical properties of this compound relies on a suite of spectroscopic and electrochemical techniques. Below are detailed methodologies for key experiments.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption spectrum of a this compound thin film and identify the wavelength of maximum absorbance (λ_max), which is related to the optical band gap.

Materials and Equipment:

-

This compound thin film on a transparent substrate (e.g., quartz)

-

UV-Vis Spectrophotometer (e.g., Varian Cary 50)[4]

-

Reference substrate (identical to the sample substrate without the PFP film)

-

Sample holder

Protocol:

-

Instrument Initialization: Turn on the spectrophotometer and allow the lamps (deuterium and tungsten) to warm up for at least 30 minutes to ensure stable output.

-

Blank Measurement: Place the reference substrate in the sample holder and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for any absorption or reflection from the substrate.

-

Sample Measurement: Replace the reference with the this compound thin film sample.

-

Data Acquisition: Scan the sample over the desired wavelength range (e.g., 300-900 nm).

-

Data Analysis: The resulting spectrum will show absorbance as a function of wavelength. The peak of the lowest energy absorption band corresponds to the HOMO-LUMO transition. The optical band gap can be estimated from the onset of this absorption peak using a Tauc plot.

Photoluminescence Spectroscopy

Objective: To measure the emission spectrum of a this compound thin film and determine the wavelength of maximum emission (λ_em), providing information about the radiative relaxation from the excited state.

Materials and Equipment:

-

This compound thin film on a substrate

-

Photoluminescence spectrometer (e.g., Horiba Jobin Yvon LabRam HR 800)[1]

-

Excitation source (e.g., laser with a wavelength shorter than the absorption onset of PFP, such as 488 nm)[1]

-

Sample holder, potentially within a cryostat for temperature-dependent measurements

-

Filters to remove the excitation wavelength from the collected emission

Protocol:

-

Sample Mounting: Mount the this compound thin film sample in the spectrometer's sample chamber. For low-temperature measurements, ensure good thermal contact with the cryostat cold finger.

-

Excitation: Direct the excitation laser beam onto the sample.

-

Emission Collection: Collect the emitted light, typically at a 90-degree angle to the excitation beam to minimize scattered laser light.

-

Spectral Analysis: Pass the collected light through a monochromator to disperse it into its constituent wavelengths.

-

Detection: Use a sensitive detector, such as a charge-coupled device (CCD) camera, to record the intensity of the emitted light at each wavelength.

-

Data Processing: The resulting photoluminescence spectrum will show emission intensity versus wavelength or energy. The peak of the emission spectrum corresponds to the energy of the photoluminescent transition.

Spectroscopic Ellipsometry

Objective: To determine the optical constants (refractive index n and extinction coefficient k) and thickness of a this compound thin film. The extinction coefficient spectrum is directly related to the absorption spectrum and can be used to determine the optical band gap.

Materials and Equipment:

-

This compound thin film on a reflective substrate (e.g., silicon wafer)

-

Spectroscopic Ellipsometer (e.g., Woollam M-2000)[4]

-

Analysis software (e.g., WVASE32)[4]

Protocol:

-

Sample Alignment: Mount the sample on the ellipsometer stage and align it with respect to the incident light beam.

-

Data Acquisition: Measure the change in polarization of light (Ψ and Δ) upon reflection from the sample surface over a range of wavelengths and multiple angles of incidence.

-

Optical Modeling: Develop a model that describes the sample structure, typically consisting of the substrate, the this compound film, and a surface roughness layer. The optical properties of the PFP film are often modeled using a dispersion model (e.g., a series of oscillators).

-

Data Fitting: Fit the experimental Ψ and Δ data to the generated data from the optical model by varying the model parameters (e.g., layer thicknesses, oscillator parameters).

-

Results Extraction: Once a good fit is achieved, the thickness and the spectral dependence of the optical constants (n and k) of the this compound film are obtained. The optical band gap can be determined from the onset of the extinction coefficient (k) spectrum.

Mandatory Visualization

To aid in the conceptual understanding of this compound and its characterization, the following diagrams are provided.

Caption: Molecular Structure of this compound.

Caption: Experimental Workflow for this compound Characterization.

References

The Molecular Choreography of Perfluoropentacene: An In-depth Technical Guide to its Orientation on Diverse Substrates

For Researchers, Scientists, and Drug Development Professionals

Perfluoropentacene (PFP), a fully fluorinated derivative of pentacene (B32325), has garnered significant attention in the field of organic electronics due to its high electron mobility and environmental stability. The performance of PFP-based devices is intrinsically linked to the molecular orientation and packing within thin films, which is critically influenced by the underlying substrate. This technical guide provides a comprehensive overview of the molecular orientation of PFP on various substrates, presenting key quantitative data, detailed experimental protocols, and visual representations of the governing principles and experimental workflows.

Molecular Orientation: A Substrate-Dependent Phenomenon

The interaction between PFP molecules and the substrate surface dictates the initial nucleation and subsequent growth of the thin film, leading to distinct molecular orientations. These orientations are broadly categorized as "standing up" (edge-on), where the long molecular axis is nearly perpendicular to the substrate, and "lying down" (face-on), where the molecular plane is parallel to the substrate. The choice of substrate—be it metallic, insulating, or a two-dimensional material like graphene—plays a pivotal role in determining which orientation is favored.

On metallic substrates such as silver and gold, PFP molecules tend to adopt a flat-lying orientation, at least in the initial monolayer, due to the strong molecule-substrate interactions.[1][2][3][4][5] In contrast, on insulating substrates like silicon dioxide (SiO₂), a standing-up orientation is more commonly observed, which is advantageous for applications like organic field-effect transistors (OFETs) where in-plane charge transport is desired.[6][7][8] Graphene and graphite (B72142) introduce further complexity, promoting a lying molecular orientation in a π-stacked arrangement.[9][10][11][12]

Quantitative Analysis of PFP Orientation

The precise orientation of PFP molecules can be quantified through various experimental techniques. The following tables summarize key quantitative data from the literature for PFP on different substrates.

Table 1: Molecular Orientation of this compound on Metallic Substrates

| Substrate | Orientation | Method(s) | Key Quantitative Data | Reference(s) |

| Ag(110) | Initially mixed, reorients to lying down with long axis along[1] | DRS, RAS, STM, LEED | Anisotropy of ≈70% in favor of alignment along[1] direction. | [1][2][13] |

| Ag(111) | Lying down (closely packed) | STM | Commensurate monolayer with the substrate. | [3] |

| Au(111) | Physisorbed, essentially flat-lying | UPS, XPS, LEED, NIXSW | Adsorption distance of fluorine atoms: 3.28 Å. | [4][14] |

| Cu(111) | Lying down | - | Strong chemisorption. | [4] |

Table 2: Molecular Orientation of this compound on Insulating and 2D Substrates

| Substrate | Orientation | Method(s) | Key Quantitative Data | Reference(s) |

| SiO₂ | Standing up (fiber-textured) | XRD, GIXD, AFM | d(100) lattice spacing: 15.7 Å. Monoclinic unit cell: a = 15.76 Å, b = 4.51 Å, c = 11.48 Å, β = 90.4°. | [6][8][15] |

| Graphene/Graphite | Lying down (π-stacked polymorph) | XRD, STM, AFM, TEM | π-stacking distance: 3.07 Å. | [9][10][11][12] |

| Pentacene Crystal | Aligned with the [1 -1 0] axis of pentacene | GIXD, ARUPS | Valence band dispersion of at least 0.49 eV. | [16] |

| Diindenoperylene (DIP) | Tends to adopt the orientation of the underlying DIP molecules | XRR, GIXD, AFM | Crystalline quality of PFP correlates with the DIP layer. | [17] |

Experimental Protocols for Determining Molecular Orientation

The determination of molecular orientation in thin films relies on a suite of sophisticated surface science techniques. Below are detailed methodologies for the key experiments cited.

X-ray Diffraction (XRD) and Grazing-Incidence X-ray Diffraction (GIXD)

X-ray diffraction techniques are powerful tools for probing the crystalline structure and orientation of thin films.

-

Principle: XRD relies on the constructive interference of monochromatic X-rays scattered by crystalline planes within the material. The angles at which constructive interference occurs (Bragg's Law) provide information about the lattice spacing. In GIXD, the incident X-ray beam is directed at a very shallow angle to the substrate surface, making it highly sensitive to the structure of thin films.[18]

-

Experimental Workflow:

-

Sample Preparation: A thin film of PFP is deposited on the substrate of interest, often under ultra-high vacuum (UHV) conditions to ensure cleanliness.

-

X-ray Source: A high-intensity, monochromatic X-ray beam, typically from a synchrotron source, is used.

-

Goniometer: The sample is mounted on a goniometer, which allows for precise control over the incident and detection angles.

-

Detection: A detector measures the intensity of the diffracted X-rays as a function of the scattering angle (2θ).

-

Data Analysis: The resulting diffraction pattern reveals the lattice parameters and the preferred orientation of the crystalline domains. Reciprocal space mapping can provide a more complete picture of the crystal structure.[6][8][15]

-

Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy

NEXAFS is a powerful technique for determining the orientation of molecules on surfaces by exploiting the polarization of synchrotron radiation.[19][20]

-

Principle: Core-level electrons are excited into unoccupied molecular orbitals by absorbing X-rays of a specific energy. The absorption intensity is maximized when the electric field vector of the polarized X-rays is aligned with the transition dipole moment of the molecular orbital. By varying the angle of the incident X-rays, the orientation of specific orbitals, and thus the molecule itself, can be determined.[19]

-

Experimental Workflow:

-

Sample Preparation: A PFP thin film is prepared on a substrate in a UHV chamber.

-

Synchrotron Radiation: Linearly polarized soft X-rays from a synchrotron are tuned to the absorption edge of a specific element (e.g., Carbon K-edge).

-

Angle-Resolved Measurement: The sample is rotated with respect to the incident X-ray beam, and the absorption is measured at various angles.

-

Detection: The absorption is typically measured by detecting the emitted photoelectrons or Auger electrons.

-

Data Analysis: The angular dependence of the absorption resonances (e.g., π* and σ* resonances) is analyzed to determine the average molecular tilt angle.[21][22][23]

-

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Molecular Reorientation during the Initial Growth of this compound on Ag(110) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. phyweb.physics.nus.edu.sg [phyweb.physics.nus.edu.sg]

- 4. Pentacene/perfluoropentacene bilayers on Au(111) and Cu(111): impact of organic–metal coupling strength on molecular structure formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. gcris.iyte.edu.tr [gcris.iyte.edu.tr]

- 6. pubs.acs.org [pubs.acs.org]

- 7. soft-matter.uni-tuebingen.de [soft-matter.uni-tuebingen.de]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Epitaxial Growth of π-Stacked this compound on Graphene-Coated Quartz - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. scispace.com [scispace.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Pentacene/perfluoropentacene bilayers on Au(111) and Cu(111): impact of organic–metal coupling strength on molecular structure formation - Nanoscale Advances (RSC Publishing) DOI:10.1039/D1NA00040C [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. High-Throughput Analysis of Molecular Orientation on Surfaces by NEXAFS Imaging of Curved Sample Arrays - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Untitled Document [www-ssrl.slac.stanford.edu]

- 21. Effect of molecule-substrate interaction on thin-film structures and molecular orientation of pentacene on silver and gold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. soft-matter.uni-tuebingen.de [soft-matter.uni-tuebingen.de]

- 23. researchgate.net [researchgate.net]

The Key to Solution-Processable Electronics: A Technical Guide to the Solubility and Solution-Processing of Perfluoropentacene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Perfluoropentacene (PFP), a fluorinated analog of pentacene, stands out as a high-performance n-type organic semiconductor. Its exceptional electron mobility and stability make it a compelling candidate for a new generation of organic electronic devices, including organic field-effect transistors (OFETs), inverters, and sensors. However, the inherent low solubility of the pristine PFP molecule has historically limited its application to vacuum-based deposition techniques, hindering the development of low-cost, large-area, and flexible electronics through solution-based methods.

This technical guide delves into the critical aspects of overcoming this challenge: the strategic chemical modification of the this compound core to enhance solubility and the subsequent solution-processing methodologies required to fabricate high-quality thin films. We provide a comprehensive overview of the synthesis of soluble PFP derivatives, quantitative insights into their solubility, and detailed experimental protocols for their characterization and device fabrication.

Enhancing Solubility: The Role of Functionalization

The insolubility of this compound stems from strong intermolecular π-π stacking interactions. To enable solution processing, these interactions must be modulated without significantly compromising the material's excellent charge transport properties. The primary strategy to achieve this is the introduction of solubilizing side chains to the this compound core.

Sterically bulky substituents, such as trialkylsilylethynyl (TIPS) and tris(3,5-di-tert-butylphenyl)methyl (Tr*) groups, have proven effective in increasing the solubility of acene-based semiconductors. These groups disrupt the close packing of the aromatic cores, thereby weakening the intermolecular forces and allowing solvent molecules to intercalate and dissolve the material. The presence of tert-butyl groups within these substituents further enhances solubility. While specific quantitative data for a wide range of this compound derivatives remains dispersed in the literature, the general principle of increased solubility with appropriate functionalization is well-established. Chlorinated solvents like chloroform (B151607) and dichlorobenzene, as well as tetrahydrofuran (B95107) (THF), are often effective for dissolving these functionalized derivatives.

Quantitative Solubility Data

| Derivative Name | Solvent | Solubility (mg/mL) at Room Temperature |

| m-C6PhCO-BTBT | Chloroform | 176.0 |

| m-C6PhCO-BTBT | 2-Methyltetrahydrofuran | ~12.5 |

| m-C6PhCO-BTBT | Ethyl Acetate | ~12.5 |

| m-C6PhCO-BTBT | Ethoxybenzene | ~12.5 |

| m-C6PhCO-BTBT | Acetone | ~12.5 |

| m-C6PhCO-BTBT | Ethanol | ~12.5 |

Data for m-C6PhCO-BTBT, a highly soluble organic semiconductor, is provided as an illustrative example of the solubility achievable with functionalization.[1]

Experimental Protocols

Determining the Solubility of this compound Derivatives

A precise determination of solubility is crucial for developing reproducible solution-processing protocols. The following is a general experimental procedure for measuring the solubility of a functionalized this compound derivative.

Objective: To quantitatively determine the solubility of a PFP derivative in a specific organic solvent at a given temperature.

Materials:

-

Functionalized this compound derivative powder

-

High-purity organic solvent (e.g., chloroform, dichlorobenzene, THF)

-

Small volume vials with screw caps (B75204) (e.g., 4 mL)

-

Magnetic stir plate and stir bars

-

Temperature-controlled environment (e.g., water bath, heating block)

-

Analytical balance (microgram precision)

-

Volumetric flasks

-

UV-Vis spectrophotometer and cuvettes

-

Syringe filters (0.2 µm pore size, PTFE or other solvent-compatible material)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of the PFP derivative powder to a vial.

-

Add a known volume of the chosen solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled environment and stir the mixture vigorously for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Gravimetric Analysis:

-

After stirring, allow the solution to settle, letting the undissolved solid precipitate.

-

Carefully filter a known volume of the supernatant through a pre-weighed syringe filter into a pre-weighed vial.

-

Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature below the derivative's decomposition point.

-

Once the solvent is completely removed, weigh the vial containing the dried solute.

-

The solubility (in mg/mL) is calculated by dividing the mass of the dissolved solid by the volume of the filtered solution.

-

-

UV-Vis Spectroscopic Analysis (for lower solubilities):

-

Prepare a series of standard solutions of the PFP derivative with known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorption (λmax) to create a calibration curve (absorbance vs. concentration).

-

After preparing the saturated solution as in step 1, filter the supernatant through a syringe filter.

-

Dilute a precise volume of the filtered saturated solution with a known volume of the pure solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution.

-

Use the calibration curve to determine the concentration of the diluted solution and then calculate the concentration of the original saturated solution, which represents the solubility.

-

Solution-Processing of this compound Derivative Thin Films

The ability to solution-process PFP derivatives opens the door to various deposition techniques. Spin-coating is a widely used method for fabricating uniform thin films for OFETs.

Objective: To fabricate a thin film of a soluble PFP derivative on a substrate for OFET applications.

Materials:

-

Soluble this compound derivative

-

High-purity organic solvent (e.g., chloroform, dichlorobenzene, toluene)

-

Substrates (e.g., Si/SiO2 wafers, glass)

-

Spin-coater

-

Hot plate or vacuum oven for annealing

-

Nitrogen or argon gas for providing an inert atmosphere

Procedure:

-

Substrate Preparation:

-

Thoroughly clean the substrates by sonication in a sequence of solvents such as deionized water, acetone, and isopropanol.

-

Dry the substrates with a stream of nitrogen.

-

Treat the substrate surface to modify its surface energy, which can influence the film morphology. A common treatment for Si/SiO2 is with octadecyltrichlorosilane (B89594) (OTS) to create a hydrophobic surface, which can promote better molecular ordering.

-

-

Solution Preparation:

-

Dissolve the PFP derivative in the chosen solvent to achieve the desired concentration (typically in the range of 1-10 mg/mL). Gentle heating may be required to aid dissolution.

-

Filter the solution through a syringe filter to remove any particulate impurities.

-

-

Spin-Coating:

-

Place the substrate on the chuck of the spin-coater and ensure it is centered.

-

Dispense a small amount of the PFP derivative solution onto the center of the substrate.

-

Start the spin-coating program. A typical two-step program might be:

-

Step 1: A low spin speed (e.g., 500 rpm) for a short duration (e.g., 5-10 seconds) to spread the solution across the substrate.

-

Step 2: A high spin speed (e.g., 2000-5000 rpm) for a longer duration (e.g., 30-60 seconds) to thin the film to the desired thickness. The final thickness is dependent on the solution concentration, viscosity, and spin speed.[2]

-

-

-

Annealing:

-

After spin-coating, transfer the substrate to a hot plate or into a vacuum oven for thermal annealing.

-

Anneal the film at a temperature optimized for the specific PFP derivative (typically between 100°C and 200°C) for a set duration (e.g., 30-60 minutes). Annealing helps to remove residual solvent and can improve the crystallinity and molecular ordering of the film.

-

The annealing process should ideally be carried out in an inert atmosphere (e.g., a glovebox) to prevent degradation of the semiconductor.

-

Visualizing the Path to Solution-Processed Devices

The following diagrams, generated using the DOT language, illustrate the key workflows and relationships in the development and application of soluble this compound derivatives.

Conclusion

The journey from insoluble this compound to high-performance, solution-processed organic electronics is paved with strategic chemical design and meticulous process optimization. By rationally functionalizing the this compound core, researchers can unlock its potential for low-cost, large-area applications. This guide provides the foundational knowledge and experimental frameworks necessary for scientists and engineers to explore the exciting possibilities of soluble this compound derivatives. The continued development of novel functionalization strategies and a deeper understanding of the structure-property relationships will undoubtedly propel this class of materials to the forefront of next-generation electronic technologies.

References

In-depth Technical Guide to the Thermal Properties and Stability of Perfluoropentacene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluoropentacene (PFP), a fully fluorinated derivative of pentacene (B32325), is an n-type organic semiconductor that has garnered significant interest for its applications in organic electronics. Its electronic properties, particularly its electron mobility and stability, make it a promising candidate for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and other molecular thin-film devices. A thorough understanding of the thermal properties and stability of PFP is critical for predicting its performance, processing behavior, and long-term reliability in such applications. This technical guide provides a comprehensive overview of the thermal characteristics of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant thermal processes.

Thermal Properties of this compound

The thermal behavior of this compound is characterized by its response to changes in temperature, including phase transitions and thermal expansion. While comprehensive data on the bulk thermal properties remain somewhat elusive in publicly available literature, significant research has been conducted on the thermal characteristics of PFP in thin-film form, which is most relevant for its electronic applications.

Melting and Sublimation

This compound is a dark blueish powder at standard conditions.[1][2] Due to its large aromatic core, PFP possesses a high melting point and tends to sublime under vacuum at elevated temperatures. This property is leveraged during the fabrication of thin-film devices via thermal evaporation. While a precise melting point for bulk PFP is not consistently reported in the literature, its high thermal stability suggests a melting temperature significantly above 300°C. For comparison, its non-fluorinated counterpart, pentacene, also sublimes at high temperatures and has a reported melting point of >300 °C.

Thermal desorption spectroscopy (TDS) studies on thin films provide insights into the sublimation behavior. For instance, PFP multilayers have been observed to desorb completely at 425 K (152 °C) under vacuum conditions.[3] The sublimation and deposition dynamics are crucial for controlling the morphology and crystallinity of PFP thin films.[1]

Thermal Expansion

The thermal expansion of this compound is anisotropic, meaning it varies along different crystallographic directions. This is a critical consideration in device fabrication, as mismatches in thermal expansion between the organic semiconductor and the substrate can induce strain and affect device performance.

Temperature-dependent X-ray diffraction (XRD) has been employed to determine the thermal expansion coefficients for PFP thin films. These studies reveal that the molecular packing motif and the substrate have a significant influence on the thermal expansion.[4][5]

| Thermal Property | Value | Experimental Method | Notes |

| Vertical Thermal Expansion Coefficient (α(100)) | 51 × 10−6 K−1 | Temperature-Dependent X-ray Diffraction (XRD) | For PFP films with a herringbone structure. This value is comparable to the vertical thermal expansion of pentacene bulk polymorphs.[4] |

Table 1: Thermal Expansion Data for this compound Thin Films

Thermal Stability of this compound

The thermal stability of this compound is a key factor for its application in electronic devices, which may operate at elevated temperatures. Fluorination generally enhances the resistance of organic molecules to oxidation and degradation.[6]

Thermal Decomposition in Inert Atmosphere and Vacuum

Studies on the thermal stability of PFP often involve heating the material in a controlled environment (vacuum or inert gas) and analyzing its decomposition products.

Thermal desorption spectroscopy (TDS) of PFP thin films on different substrates reveals that the stability is highly dependent on the nature of the substrate. For instance, on a relatively inert substrate like SiO₂, PFP shows higher thermal stability compared to its non-fluorinated analog, pentacene.[7]

In contrast, when in contact with more reactive surfaces like coinage metals, PFP can undergo thermal decomposition at lower temperatures.

| Substrate | Decomposition/Desorption Temperature | Observed Phenomena | Experimental Method |

| Au(111) | Multilayer desorption at 425 K (152 °C); Monolayer stable up to 500 K (227 °C) | Intact desorption of multilayers. The first monolayer is more strongly bound and stable to a higher temperature. | Temperature-Dependent X-ray Photoelectron Spectroscopy (XPS) |

| Ag(111) | Pronounced defluorination around 440 K (167 °C) | Catalytic defluorination and cracking of the molecule. | Temperature-Dependent X-ray Photoelectron Spectroscopy (XPS) |

| Cu(111) | Partial defluorination upon thermal desorption of multilayers (around 425 K / 152 °C) | Catalytic decomposition and defluorination. | Temperature-Dependent X-ray Photoelectron Spectroscopy (XPS) |

Table 2: Thermal Stability of this compound on Different Metal Substrates [3]

The data indicates that while PFP itself is thermally robust, its interaction with certain metals can catalyze decomposition and defluorination processes at temperatures relevant to device fabrication and operation.

Stability in Air

The fluorination of the pentacene core enhances the oxidative stability of this compound, making it more stable in ambient conditions compared to many other n-type organic semiconductors.[6] This improved air stability is a significant advantage for the fabrication and long-term operation of electronic devices.

Experimental Protocols

This section details the methodologies for key experiments cited in the study of the thermal properties and stability of this compound.

Thermogravimetric Analysis (TGA)

-

Sample Preparation: A small amount of the purified PFP powder (typically 5-10 mg) is placed in a ceramic or aluminum TGA pan.

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) to provide a non-reactive atmosphere.

-

Heating Program: The sample is heated at a constant rate, typically 10 °C/min, over a temperature range of interest (e.g., from room temperature to 600 °C or higher).

-

Data Acquisition: The mass of the sample is continuously monitored as a function of temperature.

-

Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition and the temperature at which significant mass loss occurs.

Differential Scanning Calorimetry (DSC)

Similar to TGA, specific DSC data for bulk this compound is not widely reported. A general experimental protocol is provided below:

-

Sample Preparation: A small, accurately weighed sample of PFP (typically 2-5 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas.

-

Heating and Cooling Program: The sample and reference are subjected to a controlled temperature program, which typically includes a heating ramp, a cooling ramp, and a second heating ramp (e.g., from room temperature to a temperature above the expected melting point at a rate of 10 °C/min).

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Analysis: The DSC thermogram is analyzed to identify thermal events such as melting (endothermic peak), crystallization (exothermic peak), and glass transitions.

Temperature-Dependent X-ray Diffraction (XRD)

-

Sample Preparation: A thin film of this compound is deposited on the substrate of interest (e.g., SiO₂, ZnO, KCl) using organic molecular beam deposition under high vacuum conditions.

-

Instrument Setup: The sample is mounted on a temperature-controlled stage within the X-ray diffractometer.

-

Measurement Protocol: XRD patterns are recorded at various temperatures as the sample is heated or cooled. The temperature range typically spans from cryogenic temperatures to above room temperature (e.g., 100 K to 350 K).

-

Data Analysis: The positions of the diffraction peaks are determined at each temperature to calculate the lattice parameters. The change in lattice parameters with temperature is then used to calculate the anisotropic thermal expansion coefficients.

Thermal Desorption Spectroscopy (TDS)

-

Sample Preparation: A thin film of PFP is deposited on a substrate in an ultra-high vacuum (UHV) chamber.

-

Measurement: The sample is heated at a linear rate, and the molecules that desorb from the surface are detected by a mass spectrometer.

-

Data Analysis: The desorption rate as a function of temperature is plotted to create a thermal desorption spectrum. The peaks in the spectrum correspond to the desorption of different species or molecules from different binding sites.

Signaling Pathways and Logical Relationships

The thermal decomposition of this compound, particularly on catalytic metal surfaces, can be represented as a logical pathway. The following diagram illustrates the substrate-induced decomposition process.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Sterically Hindered Derivatives of Pentacene and Octafluoropentacene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.aip.org [pubs.aip.org]

- 7. pubs.aip.org [pubs.aip.org]

charge carrier mobility in single-crystal Perfluoropentacene

An In-depth Technical Guide to Charge Carrier Mobility in Single-Crystal Perfluoropentacene

Introduction

This compound (PFP), a fully fluorinated derivative of pentacene, is a prominent n-type organic semiconductor.[1] Its high electron affinity, chemical stability, and ordered molecular packing make it a material of significant interest for applications in organic electronics, particularly in organic field-effect transistors (OFETs) and complementary circuits where it can be paired with p-type materials like pentacene.[2][3] Understanding the charge carrier mobility in its single-crystal form is crucial for elucidating the intrinsic transport properties of the material, free from the influence of grain boundaries and other defects commonly found in polycrystalline thin films.[4] This guide provides a comprehensive overview of charge carrier mobility in single-crystal this compound, detailing the experimental techniques used for its measurement and presenting key quantitative data.

Quantitative Data: Charge Carrier Mobility

The charge carrier mobility in this compound is predominantly electron mobility, consistent with its n-type semiconducting nature. While data on single-crystal PFP is limited, values have been reported for thin-film transistors, which provide an important benchmark. The ordered crystalline structure of PFP thin films, characterized by strong π–π stacking, is conducive to high electron mobility.[2]

| Material Form | Charge Carrier | Mobility (cm²/V·s) | Measurement Technique | Device Geometry | Reference |

| Thin Film | Electron | 0.22 | Field-Effect Transistor (FET) | Top-contact | [3][5] |

| Thin Film | Electron | 0.11 | Field-Effect Transistor (FET) | Top-contact | [3] |

Experimental Protocols

The characterization of charge carrier mobility in organic semiconductors is primarily conducted using three key techniques: the Time-of-Flight (TOF) method, the Space-Charge-Limited Current (SCLC) method, and measurements based on Field-Effect Transistors (FETs).

Time-of-Flight (TOF)

The TOF technique is a direct method for measuring the drift mobility of charge carriers in the bulk of a material.[6] It is designed to minimize the impact of external factors, thereby providing insight into the intrinsic transport properties.[4]

Methodology:

-

Sample Preparation: A sample of the organic material, typically thicker than 1 µm, is sandwiched between two electrodes.[7] One of the electrodes must be semi-transparent to allow for optical excitation.

-

Carrier Generation: A short pulse of light with energy greater than the material's bandgap illuminates the semi-transparent electrode. This generates a thin sheet of electron-hole pairs near this electrode.[6]

-

Charge Drift: An external electric field is applied across the sample. Depending on the polarity of the field, either electrons or holes are drawn into the bulk of the material and drift towards the counter-electrode.

-

Signal Detection: The motion of this sheet of charge carriers induces a transient photocurrent in the external circuit. This current is monitored as a function of time.

-

Transit Time Determination: The photocurrent remains relatively constant until the charge carriers reach the counter-electrode, at which point it drops. The time at which this drop occurs is the transit time (tT).

-

Mobility Calculation: The drift mobility (μ) is calculated using the formula: μ = L² / (tTV) where L is the sample thickness and V is the applied voltage.

Space-Charge-Limited Current (SCLC)

The SCLC method is a steady-state technique used to determine charge carrier mobility by analyzing the current-voltage (J-V) characteristics of a single-carrier device.[7][8] This method is particularly useful for studying mobility and trap states in semiconductors.[9]

Methodology:

-

Device Fabrication: A single-carrier device is fabricated by sandwiching the organic semiconductor layer between two electrodes. For an electron-only device, the electrodes must be chosen to have work functions that align with the LUMO of the semiconductor, ensuring ohmic injection of electrons while blocking holes.[9]

-

J-V Measurement: A voltage is applied across the device, and the resulting current is measured. The voltage is swept across a range sufficient to observe different conduction regimes.

-

Data Analysis: The J-V curve is plotted on a log-log scale. At low voltages, the current is typically ohmic (J ∝ V). As the voltage increases, the injected charge carrier density exceeds the intrinsic carrier density, and the current becomes space-charge-limited. In a trap-free semiconductor, this SCLC regime is described by the Mott-Gurney law.[7][10] JSCLC = (9/8) εrε0 μ (V²/ L³) where J is the current density, εr is the relative permittivity of the material, ε0 is the permittivity of free space, μ is the charge carrier mobility, V is the applied voltage, and L is the thickness of the semiconductor layer.

-

Mobility Extraction: The mobility (μ) is extracted by fitting the quadratic region of the J-V curve to the Mott-Gurney law.[10] The presence of charge traps can introduce additional complexity, leading to a trap-filled limited (TFL) regime before the trap-free SCLC regime is reached.[9]

Field-Effect Transistor (FET)

Mobility can also be determined by fabricating a field-effect transistor, where a gate electrode modulates the charge carrier density in a channel at the semiconductor/dielectric interface.[11]

Methodology:

-

Device Fabrication: A standard FET structure is created, typically on a doped silicon wafer (acting as the gate) with a thermally grown silicon dioxide layer (gate dielectric). The organic single crystal is carefully placed onto the dielectric. Source and drain electrodes (e.g., gold) are then deposited on top of the crystal.[12]

-

Electrical Characterization: The transfer characteristics of the device are measured by sweeping the gate voltage (VG) at a constant source-drain voltage (VD) and recording the drain current (ID).

-

Mobility Calculation: The field-effect mobility can be calculated from the transconductance (gm) in either the linear or saturation regime.

-

Linear Regime (VD << VG - Vth): μ = (L / (WCiVD)) * (∂ID / ∂VG)

-

Saturation Regime (VD ≥ VG - Vth): ID = (W / 2L) Ci μ (VG - Vth)² where L is the channel length, W is the channel width, Ci is the capacitance per unit area of the gate insulator, and Vth is the threshold voltage.[13]

-

Visualizations

The following diagrams illustrate key experimental and conceptual workflows related to charge carrier mobility in single-crystal this compound.

Caption: Workflow for SCLC mobility measurement.

Caption: Anisotropy of charge mobility in PFP crystals.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. scribd.com [scribd.com]

- 3. researchgate.net [researchgate.net]

- 4. conservancy.umn.edu [conservancy.umn.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors — Fluxim [fluxim.com]

- 8. pubs.aip.org [pubs.aip.org]

- 9. Revealing Charge Carrier Mobility and Defect Densities in Metal Halide Perovskites via Space-Charge-Limited Current Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Organic field-effect transistors using single crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Evaluation of Effective Field-Effect Mobility in Thin-Film and Single-Crystal Transistors for Revisiting Various Phenacene-Type Molecules - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Insights into the Electronic Structure of Perfluoropentacene: A DFT Perspective

For Researchers, Scientists, and Drug Development Professionals